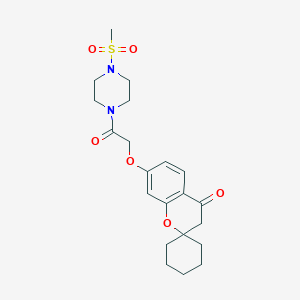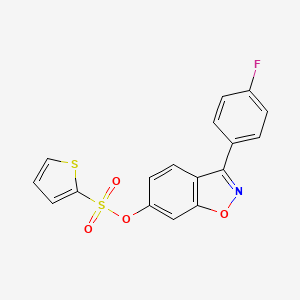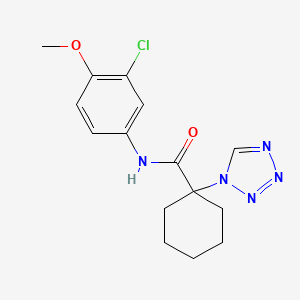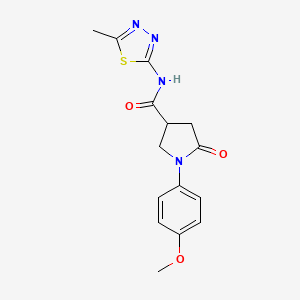![molecular formula C21H24N4O3 B14938461 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline typically involves a multi-step process. One common method includes the ultrasonic treatment of 4-chloro-6,7-dimethoxy-1-methylquinolin-1-ium iodide with a slight excess of 1-(4-methoxyphenyl)piperazine in ethanol as a solvent. This reaction yields the final compound in excellent yield of 91% .
Industrial Production Methods
For industrial production, the synthesis process is scaled up while adhering to green chemistry principles to minimize environmental impact. The use of ultrasonic treatment is favored due to its efficiency and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has shown potential antiviral activity, particularly against human coronavirus strains.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. The exact molecular pathways are still under investigation, but it is known to affect key enzymes involved in viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Known for its antimalarial and antiviral properties.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, making it less toxic.
Other Quinazoline Derivatives: Various derivatives with different substituents that modify their biological activity.
Uniqueness
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its potential antiviral activity, particularly against coronaviruses, sets it apart from other compounds in its class .
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3 |
Clé InChI |
IWYIMXJDMIASIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
methanone](/img/structure/B14938393.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938428.png)



![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
